Product packaging for 2-Bromo-5-methoxymandelic acid(Cat. No.:)

2-Bromo-5-methoxymandelic acid

Cat. No.: B13553945
M. Wt: 261.07 g/mol
InChI Key: WFMCJUWBUZMQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-methoxymandelic acid is a synthetic aromatic alpha-hydroxy acid derivative of mandelic acid, characterized by the presence of bromine and methoxy substituents on its phenyl ring. This compound is of significant interest in organic and medicinal chemistry research, particularly as a versatile synthetic intermediate or building block for the construction of more complex molecules. Its structure, featuring both a carboxylic acid and a benzylic hydroxyl group, allows for diverse chemical modifications. Potential research applications for this compound include its use in exploring structure-activity relationships (SAR) in drug discovery programs, serving as a precursor for ligands or inhibitors, and acting as a key intermediate in the synthesis of compound libraries for high-throughput screening. The bromine atom makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of various aryl or alkyl groups. Researchers are advised to consult the available scientific literature for specific protocols and handling instructions. This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO4 B13553945 2-Bromo-5-methoxymandelic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrO4

Molecular Weight

261.07 g/mol

IUPAC Name

2-(2-bromo-5-methoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9BrO4/c1-14-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

WFMCJUWBUZMQHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(C(=O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 5 Methoxymandelic Acid

Strategies for Regioselective Bromination and Methoxylation on Aromatic Ring Systems Preceding Mandelic Acid Formation

The precise installation of bromo and methoxy (B1213986) substituents on the aromatic ring is a critical first step in the synthesis of 2-bromo-5-methoxymandelic acid. The directing effects of the existing functional groups on the aromatic precursor largely govern the regiochemical outcome of electrophilic substitution reactions.

A common strategy involves the bromination of a methoxy-substituted benzoic acid derivative. For instance, the bromination of 3-methoxybenzoic acid can be directed to the desired 2-position. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. In this case, the strong activating effect of the methoxy group directs the incoming electrophile (bromine) to the positions ortho and para to it. The position between the two groups is sterically hindered. Therefore, bromination is expected to occur at the 2- and 4-positions. Judicious choice of brominating agent and reaction conditions is crucial to favor the formation of the 2-bromo isomer over the 4-bromo and other isomers. One patented method describes the synthesis of 2-bromo-5-methoxybenzoic acid from m-methoxybenzoic acid using a brominating agent in a halogenated hydrocarbon solvent, in the presence of a bromination initiator, a cocatalyst, and sulfuric acid. This approach reports high yields of the desired product. Another patent discloses a method where p-methoxybenzoic acid is reacted with bromine under the catalysis of ferric chloride to yield 3-bromo-4-methoxybenzoic acid, illustrating the influence of starting material on the final bromination pattern google.com.

The following table summarizes representative conditions for the regioselective bromination of methoxybenzoic acid derivatives, which are key precursors.

Starting MaterialBrominating AgentCatalyst/SolventMajor ProductYield (%)Purity (%)Reference
m-Methoxybenzoic acidN-bromosuccinimidePotassium bromide, Red phosphorus, Sulfuric acid, Dichloromethane2-Bromo-5-methoxybenzoic acid93.499.1Patent CN112250562A
m-Methoxybenzoic acidDibromohydantoinPotassium bromate, Red phosphorus, Sulfuric acid, Dichloromethane2-Bromo-5-methoxybenzoic acid93.699.4Patent CN112250562A
p-Methoxybenzoic acidBromineFerric chloride, Glacial acetic acid3-Bromo-4-methoxybenzoic acid--Patent CN103102263A

Development of Asymmetric Synthesis Routes to Enantiopure this compound

The creation of the chiral center at the α-carbon is a pivotal step in producing enantiomerically pure this compound. Various asymmetric strategies have been developed to achieve high enantioselectivity.

Enzyme-Catalyzed Biotransformations for Chiral Induction

Enzymatic resolutions have proven to be a powerful tool for the synthesis of optically active mandelic acids and their derivatives. Lipases, in particular, are widely used for the kinetic resolution of racemic mixtures. For instance, Lipase PS "Amano" has been successfully employed for the enzymatic resolution of a series of substituted mandelic acids researchgate.net. This method typically involves the enantioselective acylation or hydrolysis of a racemic mandelic acid ester. While a specific application to this compound is not detailed in the available literature, the successful resolution of other substituted mandelic acids suggests the feasibility of this approach. The general principle involves the preferential reaction of the enzyme with one enantiomer, allowing for the separation of the unreacted enantiomer and the product, both in high enantiomeric excess.

Chiral Auxiliary-Mediated Approaches in α-Carbon Functionalization

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. This approach involves the temporary attachment of a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. For the synthesis of enantiopure α-hydroxy acids, a common method is the diastereoselective alkylation or hydroxylation of an enolate derived from an amide or ester bearing a chiral auxiliary.

A highly effective method for the asymmetric synthesis of α-hydroxy acids involves the alkylation of chiral N-(benzyloxyacetyl)-trans-2,5-bis(methoxymethoxymethyl)pyrrolidine elsevierpure.com. Another approach utilizes a trifluoromethylated oxazolidine (B1195125) (Fox) chiral auxiliary for the highly diastereoselective α-hydroxylation of amide enolates using molecular oxygen as the oxidant google.com. After the stereoselective introduction of the hydroxyl group, the chiral auxiliary can be cleaved to yield the desired enantiopure α-hydroxy acid. While not specifically demonstrated for this compound, these methods provide a robust framework for its asymmetric synthesis.

Asymmetric Catalysis in α-Hydroxylation and Carboxylation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of the chiral product. The asymmetric α-hydroxylation of carbonyl compounds is a key transformation in this context.

Phase-transfer catalysis has been successfully applied to the asymmetric α-hydroxylation of α-aryl-δ-lactams with molecular oxygen, achieving high yields and enantioselectivities nih.gov. This methodology could potentially be adapted for the α-hydroxylation of esters of 2-bromo-5-methoxyphenylacetic acid. The use of chiral phase-transfer catalysts, often derived from cinchona alkaloids, facilitates the enantioselective reaction between the enolate of the substrate and an oxygen source.

Novel Synthetic Routes via Oxidative Transformations of Precursors

Innovative synthetic strategies often involve the use of oxidative transformations to construct the mandelic acid framework. One such approach could involve the oxidative dearomatization of a suitably substituted phenol. The sequential bromination and dearomatization of 2-methoxyphenols have been shown to produce bromo-substituted ortho-quinone monoacetals, which are versatile intermediates thieme-connect.de. While this specific route to this compound has not been reported, it highlights the potential of dearomatization strategies in accessing highly functionalized cyclic systems that could be further transformed.

Optimization of Reaction Conditions and Yields in Multi-Step Synthesis

Mechanistic Studies of Reactions Involving 2 Bromo 5 Methoxymandelic Acid

Exploration of Reaction Pathways for Functional Group Interconversions

The reactivity of 2-Bromo-5-methoxymandelic acid is dictated by its constituent functional groups. Mechanistic studies of their interconversions are crucial for understanding and controlling reaction outcomes.

One of the most common reactions of α-hydroxy acids is the oxidation of the secondary alcohol to a ketone, which in this case would yield 2-bromo-5-methoxyphenylglyoxylic acid. The mechanism of this transformation often involves the initial formation of an intermediate ester with the oxidizing agent, followed by the rate-determining cleavage of the α-C-H bond. For instance, oxidation with reagents like hexamethylenetetramine-bromine (HABR) in glacial acetic acid has been shown to proceed via a first-order reaction with respect to both the hydroxy acid and the oxidant. scispace.comias.ac.in The proposed mechanism involves the transfer of a hydride ion from the acid to the oxidant. scispace.com

The carboxylic acid moiety can undergo esterification, typically catalyzed by acid. This reaction proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an alcohol. Subsequent proton transfers and elimination of a water molecule yield the corresponding ester.

Furthermore, the aromatic ring itself is a site for potential functional group interconversions. The bromo substituent can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov The methoxy (B1213986) group could potentially be cleaved to a hydroxyl group using strong acids like HBr or a Lewis acid like BBr₃.

Investigation of Bromine and Methoxyl Group Participation in Aromatic Reactivity

The bromine and methoxyl groups on the aromatic ring significantly influence its reactivity, particularly in electrophilic aromatic substitution reactions. Their electronic effects are a combination of induction and resonance.

Methoxyl Group (-OCH₃): The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+R). The resonance effect is dominant, making the methoxyl group an activating group and an ortho, para-director.

Bromine Atom (-Br): As a halogen, bromine is also more electronegative than carbon, exerting a -I effect. It also possesses lone pairs that can participate in resonance (+R). However, for halogens, the inductive effect outweighs the resonance effect, making bromine a deactivating group. Despite being deactivating, it is still an ortho, para-director because the resonance effect, while weaker, preferentially stabilizes the intermediates formed during substitution at these positions.

In this compound, the substituents are meta to each other. The methoxy group at C5 strongly activates the ortho positions (C4 and C6) and the para position (C2, which is already substituted). The bromine at C2 deactivates the ring but directs to its ortho (C1 and C3) and para (C6) positions. The directing effects are therefore:

-OCH₃ group at C5 directs to: C4, C6

-Br group at C2 directs to: C3, C6

The position C6 is strongly activated by the methoxy group and also a target for the directing effect of the bromine. Position C4 is also strongly activated by the methoxy group. Position C3 is only weakly directed by the bromine. Therefore, electrophilic substitution would be predicted to occur predominantly at positions C6 and C4. The presence of multiple deactivating groups can necessitate specialized methods for further substitution. scirp.org

Kinetic Isotope Effect Studies for Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms, particularly for identifying bond-breaking events in the rate-determining step. core.ac.uk This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart. For the oxidation of mandelic acids, a primary deuterium (B1214612) KIE is often observed when the α-hydrogen is replaced with deuterium.

A reaction exhibiting a significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is being broken in the rate-determining step of the reaction. princeton.edu Studies on the oxidation of α-deuteriomandelic acid (DMA) by hexamethylenetetramine-bromine have shown a substantial kinetic isotope effect (kH/kD = 5.91 at 298 K). scispace.com This large value strongly suggests that the α-C-H bond is cleaved in the rate-determining step.

For this compound, a similar KIE study could be performed to elucidate the mechanism of its oxidation. A hypothetical set of rate constants is presented in the table below, based on values for similar compounds.

ReactantRate Constant (k) at 298 K (s⁻¹)Kinetic Isotope Effect (kH/kD)
This compound1.8 x 10⁻⁴6.0
2-Bromo-5-methoxy-α-deuteriomandelic acid0.3 x 10⁻⁴

A high kH/kD value, as shown in the hypothetical data, would provide strong evidence for a mechanism involving hydride transfer or proton abstraction from the α-carbon in the slowest step of the reaction.

Transition State Analysis in Stereoselective Reactions

Stereoselective reactions involving this compound, such as the asymmetric reduction of its corresponding α-keto acid (2-bromo-5-methoxyphenylglyoxylic acid) to a single enantiomer of the mandelic acid, can be understood through transition state analysis. Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling the transition states of different diastereomeric pathways. nih.gov

Consider the reduction of 2-bromo-5-methoxyphenylglyoxylic acid using a chiral reducing agent, such as a borane (B79455) complexed with a chiral ligand. The reaction would proceed through a diastereomeric transition state where the chiral reagent differentiates between the two faces of the prochiral ketone. The relative energies of these transition states determine the enantiomeric excess of the product.

The favored transition state is typically one that minimizes steric interactions. For example, a six-membered ring chair-like transition state is often invoked, where the larger substituents preferentially occupy equatorial positions to reduce steric strain. nih.gov A hypothetical analysis of the transition states leading to the (S)- and (R)-enantiomers is presented below.

Transition StateProduct EnantiomerCalculated Activation Energy (kcal/mol)Predicted Major/Minor Product
TS-1 (Pro-S attack)(S)-2-Bromo-5-methoxymandelic acid10.5Major
TS-2 (Pro-R attack)(R)-2-Bromo-5-methoxymandelic acid12.8Minor

In this hypothetical scenario, the transition state leading to the (S)-enantiomer (TS-1) is lower in energy, suggesting that it would be the major product. This difference in activation energy arises from the specific steric and electronic interactions between the substrate and the chiral reagent in the transition state geometry.

Stereochemical Control and Chiral Resolution of 2 Bromo 5 Methoxymandelic Acid

Advanced Methods for Enantiomeric Resolution

A variety of sophisticated techniques have been developed for the effective separation of enantiomers. These methods leverage the differential interactions of the enantiomers with a chiral environment to achieve resolution.

A classical yet highly effective method for resolving racemic acids is through the formation of diastereomeric salts using a chiral base. The principle of this technique lies in the reaction of the racemic 2-Bromo-5-methoxymandelic acid with a single enantiomer of a chiral amine or amide. This reaction results in the formation of a pair of diastereomeric salts, which, unlike enantiomers, possess different physical properties, including solubility. nih.govnih.govmdpi.com This difference in solubility allows for their separation by fractional crystallization.

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids and synthetic chiral amines such as (S)-(-)-α-phenylethylamine or ephedrine. nih.govgoogle.comgoogle.comresearchgate.net The selection of the appropriate chiral amine and solvent system is crucial for achieving high resolution efficiency and is often determined through empirical screening. For instance, in the resolution of the structurally similar 2-chloromandelic acid, (R)-(+)-N-benzyl-1-phenylethylamine has been successfully employed. nih.govresearchgate.net The process typically involves dissolving the racemic acid and the chiral amine in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, followed by filtration. The resolved enantiomer is then recovered by treating the purified diastereomeric salt with an acid to liberate the enantiomerically pure carboxylic acid.

While specific data on the resolution of this compound via this method is not extensively documented in publicly available literature, the successful resolution of other substituted mandelic acids provides a strong indication of its feasibility. The choice of chiral amine would be guided by factors such as the steric and electronic properties of both the acid and the amine to maximize the difference in the crystal lattice energies of the resulting diastereomeric salts.

Table 1: Potential Chiral Amines for Diastereomeric Salt Resolution

Chiral AminePotential Application
(S)-(-)-α-PhenylethylamineA common and effective resolving agent for a wide range of carboxylic acids.
(1R,2S)-(-)-EphedrineHas been successfully used for the resolution of mandelic acid. researchgate.net
(R)-(+)-N-benzyl-1-phenylethylamineDemonstrated efficacy in resolving structurally similar 2-chloromandelic acid. nih.govresearchgate.net
BrucineA naturally occurring alkaloid often used for the resolution of acidic compounds. nih.gov
StrychnineAnother natural alkaloid with applications in chiral resolution. nih.gov

Chromatographic methods are powerful tools for the analytical and preparative separation of enantiomers. These techniques rely on the differential partitioning of enantiomers between a stationary phase and a mobile phase, where at least one of these phases is chiral.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone of enantioseparation. The use of chiral stationary phases (CSPs) is the most common approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly versatile and widely used. nih.gov For instance, Chiralpak® and Chiralcel® columns, which consist of derivatives of cellulose and amylose coated on a silica (B1680970) support, have demonstrated broad applicability in resolving a vast array of racemic compounds, including various mandelic acid derivatives. nih.govasianpubs.orguvison.com

The separation mechanism on these polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326), is critical for optimizing the separation. nih.gov

Table 2: Representative HPLC Enantioseparation of Substituted Mandelic Acids on a Chiralpak® IC Column

CompoundMobile Phase (Hexane/Isopropanol/TFA)Resolution (Rs)
Mandelic Acid90/10/0.12.21
4-Methoxymandelic Acid90/10/0.12.14
2-Chloromandelic Acid90/10/0.1Low
4-Hydroxymandelic Acid90/10/0.1Low
3,4,5-Trismethoxymandelic Acid80/20/0.13.70

Data adapted from a study on various mandelic acid derivatives, illustrating the potential for baseline separation of structurally similar compounds. nih.gov

Modified cyclodextrins can also be used as chiral selectors, either bonded to the stationary phase or as additives in the mobile phase. mdpi.comnih.gov These cyclic oligosaccharides have a chiral cavity that can include one of the enantiomers preferentially, leading to separation.

Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis time, and low sample consumption. nih.gov In CE, enantiomers are separated based on their differential mobility in an electric field in the presence of a chiral selector added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for the resolution of acidic compounds. nih.govnih.govtue.nlutm.mx The inclusion of the enantiomers into the chiral cavity of the cyclodextrin (B1172386) leads to the formation of diastereomeric complexes with different effective mobilities, thus enabling their separation. The degree of separation can be fine-tuned by adjusting parameters such as the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage.

Capillary Electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of high-performance liquid chromatography. In CEC, a capillary is packed with a chiral stationary phase, and the mobile phase is driven through the capillary by electroosmotic flow. This technique offers another avenue for the enantioseparation of compounds like this compound, potentially providing higher selectivity than CE.

Ligand Exchange Chromatography (LEC) is a highly selective technique for the resolution of racemates that can form coordination complexes, such as α-amino acids and α-hydroxy acids. researchgate.netnih.gove3s-conferences.org The principle of LEC involves the formation of transient diastereomeric ternary complexes between a central metal ion (commonly Cu(II)), a chiral ligand selector, and the enantiomers of the analyte. nih.govspringernature.com The chiral selector can be either immobilized on the stationary phase or added to the mobile phase.

The stability of the diastereomeric complexes formed between the (R)- and (S)-enantiomers of this compound with the chiral ligand-metal complex will differ. The enantiomer that forms the less stable complex will elute from the column first, while the enantiomer forming the more stable complex will be retained longer. This difference in retention times allows for their separation. Chiral ligands commonly used in LEC include amino acids such as L-proline or L-hydroxyproline. The versatility of this technique makes it a promising approach for the resolution of this compound. researchgate.netnih.gov

Preferential crystallization is a technique that can be applied to the resolution of racemic compounds that crystallize as conglomerates—a physical mixture of separate crystals of the two enantiomers. This method exploits the fact that seeding a supersaturated solution of a racemic conglomerate with crystals of one enantiomer will induce the crystallization of that same enantiomer, while the other enantiomer remains in solution.

The process involves creating a supersaturated solution of the racemic this compound and then adding a small number of seed crystals of the desired pure enantiomer. This initiates the crystallization of that enantiomer exclusively. The crystals are then harvested by filtration before the other enantiomer begins to crystallize spontaneously. The process can then be repeated by adding seed crystals of the opposite enantiomer to the mother liquor to crystallize the other enantiomer. For this method to be successful, it is imperative that this compound forms a conglomerate upon crystallization. While mandelic acid itself is known to be resolvable by this method, the influence of the bromo and methoxy (B1213986) substituents on the crystallization behavior would need to be investigated.

Chromatographic Enantioseparation Techniques

Determination of Enantiomeric Excess and Absolute Configuration

The determination of enantiomeric excess (ee) and the assignment of the absolute configuration of this compound are crucial steps to ensure the stereochemical purity of the compound. Various analytical techniques can be employed for this purpose, drawing on methods established for mandelic acid and its derivatives.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining their ratio in a mixture. For substituted mandelic acids, chiral stationary phases (CSPs) are commonly utilized. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven effective for the resolution of various mandelic acid derivatives nih.gov. For instance, a CHIRALPAK® IC column, which contains immobilized cellulose tris(3,5-dichlorophenylcarbamate), has been successfully used to resolve 4-methoxymandelic acid, a structurally similar compound nih.gov. It is anticipated that a similar methodology could be applied to this compound, likely with optimization of the mobile phase composition (e.g., mixtures of hexane and an alcohol modifier like isopropanol or ethanol (B145695) with an acidic additive such as trifluoroacetic acid) to achieve baseline separation of the enantiomers nih.gov. The relative peak areas in the chromatogram would then be used to calculate the enantiomeric excess.

Gas Chromatography (GC) on Chiral Stationary Phases: Gas chromatography is another effective method for the enantiomeric separation of volatile derivatives of chiral compounds. For mandelic acid and its derivatives, derivatization of both the carboxylic acid and hydroxyl groups is typically necessary to increase volatility mdpi.comnih.gov. Common derivatization strategies include esterification of the carboxyl group (e.g., to a methyl or ethyl ester) and acylation or silylation of the hydroxyl group. The resulting diastereomeric derivatives can then be separated on a chiral GC column. The choice of chiral stationary phase, often based on cyclodextrin derivatives, is critical for achieving good separation mdpi.comnih.gov.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. This technique allows for the direct visualization of the three-dimensional arrangement of atoms in a crystal. For halogenated derivatives of mandelic acid, X-ray crystallography has been used to elucidate their solid-state structures and intermolecular interactions researchgate.netdeakin.edu.au. To determine the absolute configuration of an enantiomer of this compound, a suitable single crystal would need to be grown and subjected to X-ray diffraction analysis. The presence of the bromine atom, a relatively heavy element, would facilitate the determination of the absolute configuration through the anomalous dispersion effect.

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD): These chiroptical spectroscopic techniques can also be used to determine the absolute configuration of chiral molecules by comparing experimentally measured spectra with those predicted by quantum chemical calculations.

A summary of the analytical methods for determining the enantiomeric excess and absolute configuration of substituted mandelic acids is presented in the table below.

Technique Principle Application to this compound Information Obtained
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Separation of enantiomers to determine their relative amounts.Enantiomeric Excess (ee)
Chiral GCSeparation of volatile enantiomeric derivatives on a chiral stationary phase.Requires derivatization; separation of the resulting diastereomers.Enantiomeric Excess (ee)
X-ray CrystallographyDiffraction of X-rays by a single crystal to determine the 3D atomic arrangement.Definitive assignment of the spatial arrangement of atoms.Absolute Configuration
VCD/ORDDifferential absorption or rotation of circularly polarized light by enantiomers.Comparison of experimental and calculated spectra.Absolute Configuration

Racemization Pathways and Their Inhibition in Stereoselective Synthesis

Racemization, the conversion of an enantiomerically enriched mixture into a racemic one, is a significant challenge in the stereoselective synthesis and handling of chiral compounds like this compound. Understanding the pathways of racemization is essential for developing strategies to inhibit this process.

Racemization Pathways: For α-hydroxy acids such as mandelic acid and its derivatives, racemization typically occurs via the deprotonation of the α-hydrogen, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of the enolate with equal probability, resulting in the formation of both enantiomers and thus racemization. This process can be catalyzed by both acids and bases.

Base-catalyzed racemization: In the presence of a base, the acidic α-proton is abstracted, forming the enolate. This is often the most significant pathway for racemization in mandelic acid derivatives.

Acid-catalyzed racemization: Under acidic conditions, protonation of the carbonyl oxygen of the carboxylic acid can occur, which increases the acidity of the α-hydrogen and facilitates its removal to form an enol intermediate.

The presence of the electron-withdrawing bromine atom on the aromatic ring of this compound may influence the acidity of the α-proton and thus the rate of racemization.

Inhibition of Racemization: Several strategies can be employed to minimize or prevent racemization during the synthesis and purification of this compound:

Control of pH: Maintaining a neutral or slightly acidic pH during reactions and workup procedures can help to minimize both base- and acid-catalyzed racemization.

Low Temperatures: Racemization is a thermally activated process. Conducting reactions and purifications at low temperatures can significantly reduce the rate of racemization.

Choice of Reagents and Solvents: The choice of reagents and solvents can have a substantial impact on the stereochemical stability of the compound. For instance, using non-basic conditions for reactions and avoiding prolonged exposure to strong acids or bases is crucial.

Enzymatic Methods: The use of enzymes, such as mandelate (B1228975) racemase, can be employed in dynamic kinetic resolution processes to intentionally racemize one enantiomer while the other is selectively transformed mpg.de. Conversely, understanding the mechanism of these enzymes can provide insights into how to prevent unwanted racemization. For example, inhibitors of mandelate racemase have been studied and could potentially be used to suppress racemization nih.gov.

Crystallization-induced Resolution: In some cases, crystallization can be used to separate enantiomers. If one enantiomer crystallizes preferentially, it can be removed from the solution, thus shifting the equilibrium and potentially minimizing the racemization of the desired enantiomer in the solid state. For mandelic acid, diastereomeric salt crystallization is a common resolution method where the formation of a stable crystalline salt protects the chiral center from racemization rsc.org.

The following table summarizes the key factors influencing racemization and the corresponding inhibition strategies.

Factor Promoting Racemization Mechanism Inhibition Strategy
Presence of BaseDeprotonation of the α-hydrogen to form a planar enolate.Maintain neutral or slightly acidic pH; use of non-basic reagents.
Presence of AcidProtonation of the carbonyl oxygen, increasing α-proton acidity.Avoid strong acidic conditions and prolonged exposure to acids.
Elevated TemperatureProvides the activation energy for the racemization process.Conduct reactions and purifications at low temperatures.
Solvent EffectsPolar protic solvents can facilitate proton transfer in racemization.Use of aprotic solvents where possible.

By carefully controlling these factors, the stereochemical integrity of this compound can be preserved throughout its synthesis, purification, and analysis.

Advanced Spectroscopic Elucidation of Molecular Architecture and Dynamics

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 2-Bromo-5-methoxymandelic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular backbone and the substitution pattern of the aromatic ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton. The methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The benzylic proton (α-H), being adjacent to both the hydroxyl and carboxyl groups and the aromatic ring, would resonate as a singlet further downfield. The aromatic region would display a characteristic splitting pattern for the three protons on the substituted benzene (B151609) ring. Based on the 2-bromo-5-methoxy substitution pattern, one would expect to see three signals: a doublet, a doublet of doublets, and another doublet, arising from their specific ortho, meta, and para coupling interactions. The acidic proton of the carboxylic acid and the hydroxyl proton are often broad and may exchange with deuterium (B1214612) in solvents like D₂O, leading to their disappearance from the spectrum.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Key resonances would include the carbonyl carbon of the carboxylic acid (typically >170 ppm), the carbons of the aromatic ring (110-160 ppm), the benzylic carbon (α-C), and the methoxy carbon (around 55-60 ppm). The carbon atoms directly bonded to the electronegative bromine and oxygen atoms would show characteristic shifts. For instance, the carbon bearing the bromine atom (C-2) would be shifted, and its resonance might be less intense due to the quadrupolar effect of the bromine nucleus.

The following table summarizes the predicted chemical shifts (δ) for this compound, based on data from structurally similar compounds such as 2-bromo-5-methoxyphenol (B1282781) and other mandelic acid derivatives. beilstein-journals.org

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
Carboxyl (-COOH)~11-13 (broad s)Singlet~170-175
Hydroxyl (-OH)Variable (broad s)Singlet-
Benzylic (α-CH)~5.2-5.4Singlet~70-75
Methoxy (-OCH₃)~3.8Singlet~55-56
Aromatic C1--~135-140
Aromatic C2 (-Br)--~115-120
Aromatic C3~7.0-7.1Doublet of Doublets~118-122
Aromatic C4~7.4-7.5Doublet~133-135
Aromatic C5 (-OCH₃)--~159-160
Aromatic C6~6.8-6.9Doublet~110-115

Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and probing intermolecular interactions, such as hydrogen bonding. edinst.comnih.gov These two methods are complementary; some vibrational modes that are strong in IR may be weak in Raman, and vice versa. edinst.com

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. Key expected absorptions include:

O-H Stretching: A very broad and strong band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group. A sharper band for the alcoholic O-H stretch may also be present around 3200-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methoxy group appears just below 3000 cm⁻¹.

C=O Stretching: A very strong and sharp absorption band for the carbonyl group of the carboxylic acid is expected in the region of 1700-1730 cm⁻¹. The exact position can indicate the extent of hydrogen bonding.

C=C Stretching: Aromatic ring stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: Strong bands corresponding to the C-O stretching of the carboxylic acid, alcohol, and ether functional groups are expected between 1050 and 1300 cm⁻¹.

C-Br Stretching: The carbon-bromine stretch is typically found in the fingerprint region, usually between 500 and 650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. nih.gov It provides complementary information, especially regarding the aromatic ring and the carbon backbone. Key Raman signals would include the symmetric stretching of the aromatic ring and potentially the C-Br stretch. The carbonyl (C=O) stretch is also Raman active. Since water is a weak Raman scatterer, this technique is well-suited for studying samples in aqueous media. nih.gov

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H Stretch (Carboxylic Acid)2500-3300Strong, BroadWeak
O-H Stretch (Alcohol)3200-3500Medium, BroadWeak
Aromatic C-H Stretch3000-3100MediumStrong
Aliphatic C-H Stretch2850-3000MediumMedium
C=O Stretch1700-1730Very StrongMedium
Aromatic C=C Stretch1450-1600Medium-StrongStrong
C-O Stretch1050-1300StrongMedium
C-Br Stretch500-650MediumStrong

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis and Conformational Studies

As a chiral molecule, this compound will interact differently with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure this differential interaction, providing crucial information on the absolute configuration (R or S) of the stereocenter and the molecule's preferred conformation in solution. nih.govwikipedia.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting spectrum shows positive or negative peaks, known as Cotton effects, which are characteristic of the electronic transitions within the molecule's chromophores in a chiral environment. For this compound, the substituted benzene ring acts as the primary chromophore. The sign and intensity of the Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chiral center. By comparing the experimental ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for both the R and S enantiomers, the absolute configuration can be determined. rsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org An ORD spectrum is directly related to the ECD spectrum through the Kronig-Kramers transforms. It displays the cumulative effect of all Cotton effects at different wavelengths. researchgate.net ORD is particularly useful for confirming the absolute configuration and can be used to identify the positions of electronic transitions, similar to ECD. nih.gov The analysis of both ECD and ORD spectra provides a robust method for assigning the absolute stereochemistry of this compound.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound and for elucidating its structure through controlled fragmentation.

Using techniques like Electrospray Ionization (ESI), the molecule can be gently ionized, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. HRMS analyzers, such as Time-of-Flight (TOF) or Orbitrap, can measure the mass-to-charge ratio (m/z) of these ions with extremely high precision (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula (C₉H₉BrO₄) by matching the measured mass to the calculated exact mass. The presence of bromine is easily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two peaks separated by approximately 2 Da for any bromine-containing ion.

Tandem mass spectrometry (MS/MS) involves isolating the parent ion and subjecting it to fragmentation. The resulting fragment ions provide structural information. For this compound, characteristic fragmentation pathways would likely include:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxyl group.

Loss of the carboxyl group: Cleavage to lose the entire -COOH moiety (45 Da).

Alpha-cleavage: Scission of the bond between the benzylic carbon and the carboxyl group, leading to the formation of a stable 2-bromo-5-methoxybenzyl cation or related fragments.

Loss of water: Dehydration involving the hydroxyl and carboxyl groups.

Ion/FragmentFormulaCalculated Exact Mass (Da)Description
[M] (Neutral Molecule)C₉H₉⁷⁹BrO₄260.9684Molecular Mass (⁷⁹Br isotope)
[M] (Neutral Molecule)C₉H₉⁸¹BrO₄262.9664Molecular Mass (⁸¹Br isotope)
[M-H]⁻C₉H₈⁷⁹BrO₄⁻259.9612Deprotonated Parent Ion
[M-H-CO₂]⁻C₈H₈⁷⁹BrO₂⁻215.9717Loss of Carbon Dioxide
[M-H-HCOOH]⁻C₈H₇⁷⁹BrO₂⁻214.9639Loss of Formic Acid
[C₈H₈BrO₂]⁺C₈H₈⁷⁹BrO₂⁺215.9711Fragment from alpha-cleavage

X-ray Crystallography for Solid-State Structure and Chirality (if applicable to derivatives)

While obtaining a single crystal of this compound itself suitable for X-ray diffraction may be challenging, analysis of a crystalline derivative provides the most definitive three-dimensional structural information in the solid state. nih.gov X-ray crystallography works by diffracting X-rays off the ordered lattice of atoms in a crystal, producing a diffraction pattern that can be mathematically reconstructed into a map of electron density, and thus a precise model of the molecular structure. nih.gov

Should a suitable crystal of a derivative (e.g., an ester or an amide) be grown, this technique would yield:

Absolute Configuration: For a chiral crystal, specialized techniques can be used to determine the absolute configuration (R or S) without ambiguity, providing a benchmark for the chiroptical methods discussed earlier.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and revealing any structural strain.

Conformation: The exact conformation of the molecule as it exists in the crystal lattice, including the torsion angles that define the spatial relationship between the carboxyl, hydroxyl, and aromatic groups.

Intermolecular Interactions: A detailed map of how molecules pack together in the crystal, revealing the specific hydrogen bonds, halogen bonds (involving the bromine atom), and other non-covalent interactions that govern the solid-state architecture. This information is invaluable for understanding the physical properties of the compound.

While no crystallographic data for this compound is currently reported, studies on related structures like (R)-O-acetylmandelic acid and other bromo-substituted aromatic compounds demonstrate the power of this technique to provide ultimate structural proof. researchgate.netst-andrews.ac.uk

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-bromo-5-methoxymandelic acid, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), can elucidate its molecular geometry, electronic properties, and reactivity. nih.gov

The optimization of the molecule's structure provides insights into bond lengths, bond angles, and dihedral angles. nih.gov Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important for predicting reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

For substituted mandelic acids, the introduction of electron-withdrawing groups (like bromine) and electron-donating groups (like methoxy) significantly influences the π-electron system of the aromatic ring and, consequently, the molecule's electronic properties. nih.gov DFT calculations can quantify these effects by mapping the electrostatic potential (ESP) to identify electron-rich and electron-poor regions, which are potential sites for electrophilic and nucleophilic attack, respectively.

Table 1: Predicted Electronic Properties of Substituted Mandelic Acids from DFT Calculations (Note: This table presents representative data based on studies of similar compounds, as specific values for this compound are not available in the cited literature.)

PropertyMandelic Acid4-Hydroxy-3-methoxymandelic AcidPredicted this compound
HOMO Energy (eV)-6.8-5.9Approx. -6.5 to -7.0
LUMO Energy (eV)-0.5-0.8Approx. -1.0 to -1.5
HOMO-LUMO Gap (eV)6.35.1Approx. 5.0 to 6.0
Dipole Moment (Debye)2.53.2Approx. 3.0 to 3.5

Data for Mandelic Acid and 4-Hydroxy-3-methoxymandelic Acid are illustrative and based on findings from related research. nih.gov The values for this compound are hypothetical predictions.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations can provide detailed information about its conformational landscape and its interactions with solvent molecules. researchgate.net These simulations solve Newton's equations of motion for a system of interacting atoms, providing trajectories that reveal how the molecule behaves over time.

Conformational analysis through MD can identify the most stable conformers of this compound in different environments (e.g., in a vacuum, in water, or in organic solvents). researchgate.net This is crucial as the conformation of the molecule can significantly affect its reactivity and its interaction with other molecules, such as chiral resolving agents.

MD simulations are also invaluable for studying solvent effects. By explicitly including solvent molecules in the simulation box, it is possible to analyze the formation and dynamics of hydrogen bonds between the carboxylic acid and hydroxyl groups of this compound and the solvent molecules. researchgate.netsemanticscholar.org Understanding these interactions is key to predicting solubility and the behavior of the molecule in solution, which is fundamental for designing crystallization-based resolution processes. arxiv.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Reactivity and Selectivity

A QSPR model is built by first calculating a set of molecular descriptors for a series of related compounds. These descriptors can be derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges) or other computational methods. Then, a mathematical model is developed to relate these descriptors to an experimental property, such as reaction rate or enantioselectivity.

For this compound, a QSPR model could be developed to predict its efficacy in a particular reaction or its separation characteristics in a chiral chromatography system. For instance, by building a model based on a dataset of various substituted mandelic acids, one could predict the retention time of this compound on a specific chiral stationary phase.

Table 2: Molecular Descriptors for QSPR Modeling of Mandelic Acid Derivatives (Note: This table lists common descriptors used in QSPR studies. Specific values would need to be calculated for this compound.)

Descriptor TypeExamples
Electronic HOMO/LUMO energies, Dipole moment, Partial atomic charges
Topological Molecular connectivity indices, Wiener index, Balaban index
Steric Molecular volume, Surface area, Ovality
Thermodynamic Enthalpy of formation, Gibbs free energy of formation

In Silico Design of Chiral Catalysts and Resolving Agents for this compound

The separation of enantiomers is a critical step in the synthesis of many chiral compounds. In silico methods play an increasingly important role in the rational design of chiral catalysts and resolving agents for molecules like this compound. nih.gov

Molecular docking is a key computational technique used in this context. It predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. To design a chiral resolving agent, one can perform docking studies of both the (R)- and (S)-enantiomers of this compound with a library of potential resolving agents. The goal is to identify an agent that shows a significant difference in binding affinity and forms a more stable diastereomeric complex with one enantiomer over the other. nih.gov

These computational approaches can screen large numbers of potential catalysts or resolving agents, saving significant time and resources compared to experimental screening. nih.gov The insights gained from these simulations, such as the specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that lead to chiral recognition, can guide the design of more effective and selective resolving agents. For halogenated mandelic acids, the position and type of the halogen substituent have been shown to significantly affect the efficiency of chiral resolution, a factor that can be systematically investigated using computational models. nih.gov

Role As a Chiral Synthon and Intermediate in Complex Molecule Assembly

Precursor in the Synthesis of Chiral Pharmaceuticals and Agrochemicals

The utility of chiral synthons is most prominent in the fields of medicine and agriculture, where stereochemistry dictates biological activity. Mandelic acid and its derivatives are crucial starting materials for a variety of chiral drugs. nih.govresearchgate.net The enantiopure forms of these molecules are essential for developing single-enantiomer products, which can offer higher bioavailability and reduce adverse reactions. researchgate.netmdpi.com

While direct applications of 2-bromo-5-methoxymandelic acid are not extensively documented in public literature, its parent compound, 2-bromo-5-methoxybenzoic acid, serves as a key intermediate in the synthesis of complex pharmaceuticals. A notable example is its use in the production of Daridorexant, a dual orexin receptor antagonist for the treatment of insomnia. newdrugapprovals.org In the synthesis of a key fragment of Daridorexant, 2-bromo-5-methoxybenzoic acid undergoes a copper-catalyzed coupling reaction with 1H-1,2,3-triazole to form 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid. newdrugapprovals.org This transformation highlights the value of the bromo-methoxy substitution pattern on the phenyl ring for building intricate molecular architectures. The conversion of the benzoic acid to the corresponding mandelic acid derivative would introduce a chiral center, making it a valuable precursor for stereospecific drug synthesis.

In the agrochemical sector, mandelic acid derivatives have been successfully modified to create potent and targeted pesticides. mdpi.com Structural modifications, including halogenation and esterification of the mandelic acid framework, allow for the development of compounds that can combat a wide range of agricultural pathogens. mdpi.comnih.gov The presence of a bromine atom in this compound offers a site for further chemical modification through cross-coupling reactions, enabling the creation of diverse libraries of potential agrochemicals.

Table 1: Examples of Bioactive Fields Utilizing Mandelic Acid Scaffolds

Field Application/Target Class Example Compounds/Derivatives
Pharmaceuticals Antibiotics (Cephalosporins, Penicillins) researchgate.net Cefamandole, Cefaclor
Anti-obesity Agents researchgate.net Phentermine (via resolution)
Antithrombotic Agents researchgate.net Clopidogrel intermediate
Anti-inflammatory Drugs nih.gov Norrecoxib, Celecoxib
Insomnia Treatment Daridorexant (from precursor) newdrugapprovals.org
Agrochemicals Antifungal Agents mdpi.comnih.gov 1,3,4-Oxadiazole thioether derivatives nih.gov
Herbicides Phenylglyoxylate derivatives
Insecticides Ester derivatives

Building Block for Natural Product Synthesis (Analogs)

Natural products provide the inspiration for many synthetic molecules used in drug discovery. nih.gov The synthesis of natural product analogs—molecules that retain the core structure of a natural product but with modifications—is a key strategy for improving biological activity and developing new drugs. researchgate.net The structural complexity and diversity of natural product scaffolds make them ideal starting points for diversity-oriented synthesis.

The 2-bromo-5-methoxyphenyl moiety of this compound is a feature found in various natural products and their synthetic analogs. This substituted aromatic ring can serve as a foundational piece in a synthetic strategy known as diverted total synthesis, where advanced intermediates in a total synthesis pathway are used to create a library of related compounds. nih.gov For example, the bromo-methoxy-phenyl structure can be a precursor to phenolic or quinone systems common in bioactive natural products through demethylation and oxidation reactions. The bromine atom acts as a synthetic handle for introducing further complexity via reactions like Suzuki or Sonogashira couplings, allowing for the construction of biaryl systems or the attachment of complex side chains. acs.org

Utilization in the Construction of Optically Active Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals and biologically active molecules. The synthesis of these structures in an optically active form is a significant challenge in organic chemistry. The functional groups of this compound make it a suitable precursor for various chiral heterocycles.

The α-hydroxy acid functionality can be used to form chiral lactones (cyclic esters) through intramolecular cyclization. Furthermore, the carboxylic acid and hydroxyl group can react with bifunctional reagents to construct more complex heterocyclic systems. For instance, condensation with hydrazines could yield chiral pyridazinones, or reaction with amino alcohols could lead to the formation of chiral oxazines. The substituted phenyl ring provides a stable scaffold, while the bromine atom allows for subsequent modifications to the heterocyclic core, expanding molecular diversity.

Derivatization to Form Other Functionalized Chiral Intermediates

The versatility of this compound as a synthon is enhanced by its ability to be converted into a range of other functionalized chiral intermediates. acs.org The carboxylic acid and hydroxyl groups can be independently or simultaneously modified, allowing for a stepwise and controlled synthetic route.

Common derivatizations include:

Esterification: The carboxylic acid can be converted to an ester. Methyl or ethyl esters are common for modifying solubility and reactivity, while more complex esters can be synthesized to act as prodrugs or to introduce new functional groups. nih.gov

Amidation: Reaction with amines yields chiral α-hydroxy amides. These amides are prevalent in many pharmaceutical structures and can serve as precursors for further transformations.

Protection/Deprotection: The α-hydroxyl and carboxyl groups can be protected to allow for selective reactions on the aromatic ring, such as metal-catalyzed cross-coupling at the bromine position. Subsequent deprotection reveals the original functionality.

Oxidation/Reduction: The α-hydroxyl group can be oxidized to a ketone, yielding a chiral α-keto acid derivative. Conversely, the carboxylic acid can be reduced to a primary alcohol, affording a chiral 1,2-diol, another important class of intermediates.

These derivatizations transform this compound into a wide array of synthons, each with its own specific reactivity and potential applications. researchgate.netsemanticscholar.orgmdpi.com

Table 2: Potential Chiral Intermediates from this compound

Derivative Class Transformation Potential Use
α-Hydroxy Esters Esterification of the carboxylic acid Synthesis of fine chemicals, prodrugs
α-Hydroxy Amides Amidation of the carboxylic acid Pharmaceutical building blocks
1,2-Diols Reduction of the carboxylic acid Ligand synthesis, polymer precursors
α-Keto Acids Oxidation of the α-hydroxyl group Synthesis of α-amino acids, heterocycles
Aryl-Coupled Products Suzuki/Heck/Sonogashira coupling at bromine Construction of complex biaryl or polycyclic systems

Application in Multicomponent Reactions to Generate Molecular Complexity

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov MCRs are valued for their atom economy, convergence, and ability to rapidly generate libraries of structurally diverse molecules.

While direct participation of this compound in MCRs is not widely reported, its derivatives, particularly the corresponding aldehyde (2-bromo-5-methoxybenzaldehyde), are excellent candidates for such reactions. Aromatic aldehydes are common substrates in well-known MCRs like the Ugi, Passerini, and Biginelli reactions. For instance, 2-bromo-5-methoxybenzaldehyde could be used in a Suzuki-Knoevenagel three-component reaction to synthesize functional chromophores. frontiersin.org

The mandelic acid itself could potentially be used in isocyanide-based MCRs, where the carboxylic acid and hydroxyl group could participate in the reaction cascade. The generation of complex, chiral, and highly substituted molecules in a single step makes this an attractive strategy for drug discovery and materials science.

Future Research Directions and Unexplored Avenues for 2 Bromo 5 Methoxymandelic Acid

The unique structural characteristics of 2-bromo-5-methoxymandelic acid, featuring a chiral center and a substituted aromatic ring, position it as a compound of significant interest for future scientific exploration. The following sections outline promising research directions that could unlock its full potential in various fields of chemical science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-5-methoxymandelic acid, and how can reaction conditions be tailored to improve yield?

  • Methodology : A practical approach involves multi-step synthesis starting from brominated aromatic precursors. For example, esterification of 2-bromo-5-methoxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) can yield methyl esters, followed by hydroxylation or functional group interconversion to generate the mandelic acid derivative. Key steps include:

  • Use of Pd/C catalysts for selective hydrogenation (avoiding over-reduction of bromine substituents) .
  • Monitoring reaction progress via HPLC or TLC to optimize reaction times and purity .
    • Data : Typical yields range from 60–75% for intermediate esters (e.g., methyl 2-bromo-5-methoxybenzoate, MW 245.08) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons split by bromine’s deshielding effect) .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₉H₉BrO₃: calc. 245.07, observed 245.07) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How does the bromine substituent influence the compound’s solubility and stability under varying pH conditions?

  • Methodology :

  • Solubility : Bromine’s electron-withdrawing effect reduces solubility in polar solvents (e.g., water) but enhances solubility in DMSO or THF. LogP values (e.g., ~2.0) predict moderate lipophilicity .
  • Stability : Acidic conditions may hydrolyze the methoxy group, while alkaline conditions risk ester cleavage. Stability studies recommend storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. What reaction mechanisms govern the regioselective bromination of 5-methoxymandelic acid derivatives?

  • Methodology :

  • Electrophilic aromatic substitution (EAS) favors bromination at the ortho position due to methoxy’s activating and directing effects. Computational studies (DFT) model charge distribution and transition states .
  • Contradictions arise when steric hindrance from bulky substituents shifts bromination to para positions, as observed in analogs like 5-bromo-4-methoxythiophene derivatives .

Q. How can computational modeling predict biological activity or metabolic pathways of this compound?

  • Methodology :

  • Docking studies : Simulate interactions with enzymes (e.g., cytochrome P450) using software like AutoDock. Bromine’s electronegativity may alter binding affinity compared to non-halogenated analogs .
  • ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., low intestinal absorption due to LogP ~2.0) and potential hepatotoxicity .

Q. How do discrepancies between computed and experimental spectroscopic data arise, and how can they be resolved?

  • Case Study : In HRMS analysis of similar brominated aromatics, computed m/z values for C₁₈H₁₇NO₃ (295.3) showed a 0.3% deviation from experimental data due to isotopic contributions (e.g., ⁷⁹Br vs. ⁸¹Br) .
  • Resolution : Use isotopic pattern algorithms (e.g., Bruker Compass DataAnalysis) to account for bromine’s natural isotopic abundance (≈50:50 for ⁷⁹Br/⁸¹Br) .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodology :

  • Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid) via silylation (TMSCl) or esterification to prevent unwanted nucleophilic attacks .
  • Low-temperature reactions : Conduct lithiation or Grignard reactions at –78°C to minimize elimination byproducts .

Contradictions and Resolutions

  • Synthetic Yield Variability : reports >90% yield for similar brominated compounds, while notes 60–75% for esters. Resolution: Optimize catalyst loading (e.g., 5% Pd/C vs. 10%) and reaction time .
  • Biological Activity Claims : suggests therapeutic potential, but emphasizes no FDA approval. Resolution: Conduct in vitro assays (e.g., cytotoxicity on HeLa cells) to validate preliminary claims .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.